MIC Potency of Pks13-IN-1 Compared to TP2 and TAM16 Against M. tuberculosis H37Rv
Pks13-IN-1 exhibits a 14-fold lower MIC against M. tuberculosis H37Rv compared to the aminothiophene Pks13 inhibitor TP2, and comparable potency to the optimized benzofuran TAM16 [1]. Specifically, Pks13-IN-1 demonstrates an MIC of 0.07 μM, while TP2 requires 1 μM to achieve the same growth inhibition [1]. TAM16 exhibits an MIC of 0.06 μM, placing Pks13-IN-1 within the same high-potency tier among Pks13 inhibitors [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 0.07 μM |
| Comparator Or Baseline | TP2: 1 μM; TAM16: 0.06 μM |
| Quantified Difference | 14-fold lower MIC vs TP2; Comparable to TAM16 |
| Conditions | M. tuberculosis H37Rv strain, in vitro broth microdilution assay |
Why This Matters
This potency differential directly informs compound selection for in vitro efficacy studies, with Pks13-IN-1 offering a substantial advantage over TP2 for experiments requiring lower drug concentrations.
- [1] Zhang X, Lun S, Li YX, Zhang W, Zhou RY, Liu T, Yang F, Tang J, Bishai WR, Yu LF. Structure-based development of N-Arylindole derivatives as Pks13 inhibitors against Mycobacterium tuberculosis. Eur J Med Chem. 2025 Feb 5;283:117148. View Source
